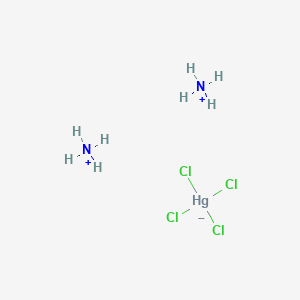
Ammonium mercuric chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium mercuric chloride is a chemical compound that consists of ammonium and mercuric chloride. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is often used in scientific research due to its reactivity and ability to form complex structures.
准备方法
Synthetic Routes and Reaction Conditions
Ammonium mercuric chloride can be synthesized through the reaction of mercuric chloride with ammonium chloride. The reaction typically occurs in an aqueous solution, where mercuric chloride (HgCl2) reacts with ammonium chloride (NH4Cl) to form this compound (NH4HgCl3). The reaction conditions usually involve moderate temperatures and controlled pH levels to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced by combining mercuric chloride and ammonium chloride in large-scale reactors. The process involves dissolving both compounds in water and allowing them to react under controlled conditions. The resulting product is then purified through filtration and crystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions
Ammonium mercuric chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form mercuric oxide (HgO) and other mercury-containing compounds.
Reduction: It can be reduced to elemental mercury (Hg) under certain conditions.
Substitution: It can participate in substitution reactions where chloride ions are replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid (HNO3) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and zinc (Zn) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium iodide (KI) are often employed.
Major Products Formed
Oxidation: Mercuric oxide (HgO) and other mercury oxides.
Reduction: Elemental mercury (Hg).
Substitution: Various mercury-containing compounds depending on the substituent.
科学研究应用
Ammonium mercuric chloride has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological assays and experiments to study the effects of mercury on biological systems.
Medicine: It has been used in the past for its antiseptic properties, although its use has declined due to toxicity concerns.
Industry: It is utilized in the production of other mercury compounds and in certain industrial processes that require mercury.
作用机制
The mechanism of action of ammonium mercuric chloride involves its ability to interact with biological molecules and disrupt their normal functions. Mercury ions (Hg2+) can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can result in toxic effects on cells and tissues.
相似化合物的比较
Similar Compounds
Mercuric chloride (HgCl2): A highly toxic compound used in various industrial and laboratory applications.
Mercurous chloride (Hg2Cl2):
Mercuric oxide (HgO): Used in the production of mercury batteries and as a reagent in chemical synthesis.
Uniqueness
Ammonium mercuric chloride is unique due to its combination of ammonium and mercuric chloride, which imparts distinct properties and reactivity. Its ability to form complex structures and participate in a variety of chemical reactions makes it valuable in scientific research and industrial applications.
属性
CAS 编号 |
33445-15-7 |
|---|---|
分子式 |
Cl4H8HgN2 |
分子量 |
378.5 g/mol |
IUPAC 名称 |
diazanium;tetrachloromercury(2-) |
InChI |
InChI=1S/4ClH.Hg.2H3N/h4*1H;;2*1H3/q;;;;+2;;/p-2 |
InChI 键 |
RVPGISIWDJGAAY-UHFFFAOYSA-L |
规范 SMILES |
[NH4+].[NH4+].Cl[Hg-2](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


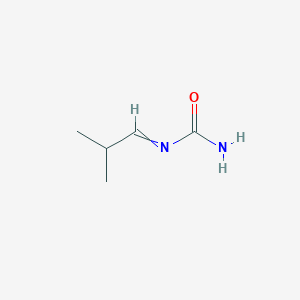
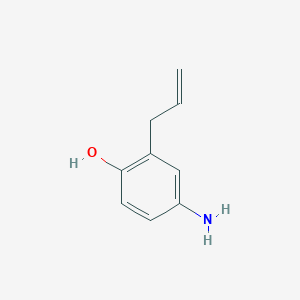
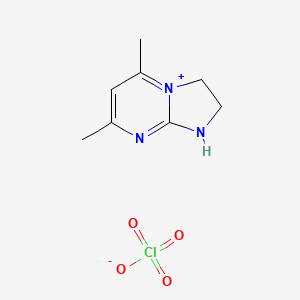

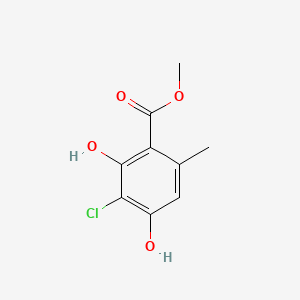
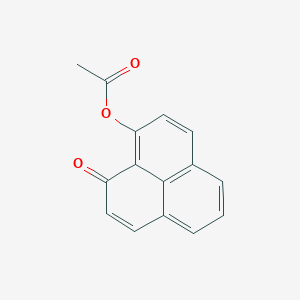
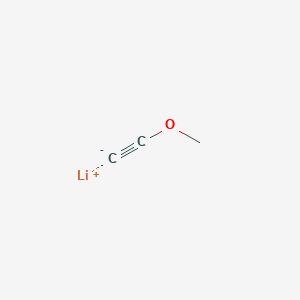
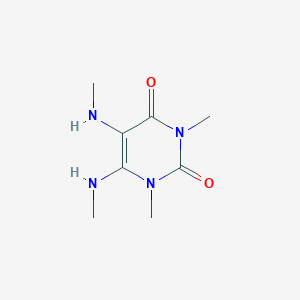
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine)](/img/structure/B14675352.png)

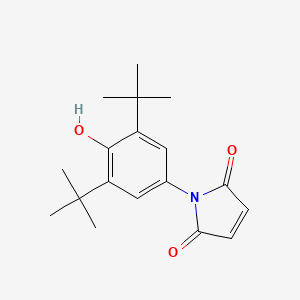
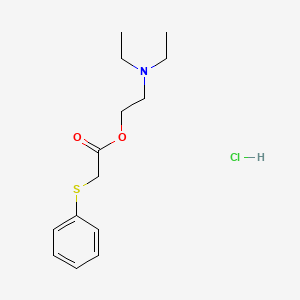
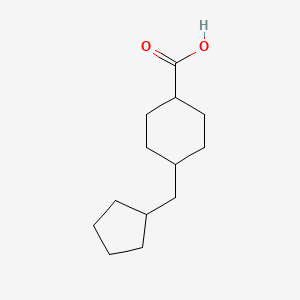
![Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]-](/img/structure/B14675412.png)
